molecular formula C17H19FO3 B8513377 6'-(3-Fluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione CAS No. 1383985-33-8

6'-(3-Fluoropropoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione

Cat. No. B8513377
M. Wt: 290.33 g/mol
InChI Key: MDPQOWICBAVSNW-UHFFFAOYSA-N
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Patent
US08865911B2

Procedure details

The title compound (854 mg, 58% yield) was prepared using the method described for Intermediate 63 starting from 6-(3,3,3-trifluoropropoxy)-2,3-dihydro-1H-inden-1-one (Intermediate 47, 1.08 g, 4.42 mmol) and methyl acrylate (878 μL, 9.73 mmol): 1H NMR (500 MHz, CDCl3) δ ppm 1.82-1.92 (m, 2 H), 2.17-2.27 (m, 2 H), 2.42-2.53 (m, 2 H), 2.60-2.75 (m, 4 H), 3.14-3.20 (m, 2 H), 4.22-4.27 (m, 2 H), 7.19-7.22 (m, 1 H), 7.25 (dd, 1 H), 7.41 (d, 1 H): MS (ES+) m/z 327 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
878 μL
Type
reactant
Reaction Step Four
Yield
58%

Identifiers

REACTION_CXSMILES
FCCC[O:5][C:6]1[CH:14]=[C:13]2C(CC3(CCC(=O)CC3)C2=O)=[CH:8][CH:7]=1.[F:22][C:23]([F:38])([F:37])[CH2:24][CH2:25][O:26][C:27]1[CH:35]=[C:34]2[C:30]([CH2:31][CH2:32][C:33]2=[O:36])=[CH:29][CH:28]=1.C(OC)(=O)C=C>>[F:22][C:23]([F:37])([F:38])[CH2:24][CH2:25][O:26][C:27]1[CH:35]=[C:34]2[C:30]([CH2:31][C:32]3([CH2:13][CH2:14][C:6](=[O:5])[CH2:7][CH2:8]3)[C:33]2=[O:36])=[CH:29][CH:28]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FCCCOC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O
Step Two
Name
Quantity
1.08 g
Type
reactant
Smiles
FC(CCOC1=CC=C2CCC(C2=C1)=O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CCOC1=CC=C2CCC(C2=C1)=O)(F)F
Step Four
Name
Quantity
878 μL
Type
reactant
Smiles
C(C=C)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(CCOC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 854 mg
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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